

# Jujuboside B: A Multi-Pathway Modulator of Platelet Aggregation

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## Compound of Interest

Compound Name: JujubosideB

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**Abstract:** Platelet aggregation is a finely orchestrated physiological process critical for hemostasis, yet its dysregulation is a central pathological driver of arterial thrombosis and subsequent cardiovascular events. The quest for novel, safe, and effective anti-platelet agents has led to the investigation of natural compounds. Among these, Jujuboside B, a triterpenoid saponin from the seeds of *Ziziphus jujuba*, has emerged as a promising candidate.<sup>[1][2]</sup> This technical guide provides an in-depth analysis of the known and hypothesized signaling pathways underlying Jujuboside B's anti-platelet aggregation activity. We will synthesize the current evidence, propose mechanistic models, and furnish detailed, field-proven experimental protocols to empower researchers in the exploration of this compound's therapeutic potential.

## Part 1: The Broad-Spectrum Inhibitory Profile of Jujuboside B

The initial step in characterizing any potential anti-platelet agent is to understand the breadth of its activity against various physiological agonists. Platelets can be activated through multiple, partially redundant pathways, each initiated by specific agonists like collagen, thrombin, adenosine diphosphate (ADP), and arachidonic acid (AA).

Initial investigations have revealed that Jujuboside B exhibits a potent and concentration-dependent inhibitory effect across a range of these key activators.[1] Unlike agents with a narrow mechanism, such as aspirin (COX-1 specific) or clopidogrel (P2Y12 receptor specific), Jujuboside B's ability to interfere with aggregation induced by collagen, thrombin, AA, and ADP suggests a mechanism that targets a central, downstream node in the aggregation cascade or affects multiple pathways simultaneously.[1][3] This broad-spectrum activity is a highly desirable characteristic for a therapeutic candidate, as it implies a more robust efficacy in the complex pro-thrombotic environment in vivo.

An in vivo study in a mouse model further substantiated these findings, demonstrating that administration of Jujuboside B significantly prolonged bleeding times and protected against thromboembolic attacks, confirming its physiological relevance as an anti-platelet agent.[1]

## Table 1: Summary of Jujuboside B Inhibitory Activity on Platelet Aggregation

Agonist	Pathway Initiated	Observed Effect of Jujuboside B	Reference
Collagen	GPVI receptor activation, leading to TXA2 synthesis	Potent Inhibition	[1]
Thrombin	PAR1/PAR4 receptor activation	Potent Inhibition	[1]
Arachidonic Acid (AA)	Direct substrate for COX-1, leading to TXA2 synthesis	Potent Inhibition	[1]
ADP	P2Y1/P2Y12 receptor activation	Potent Inhibition	[1]

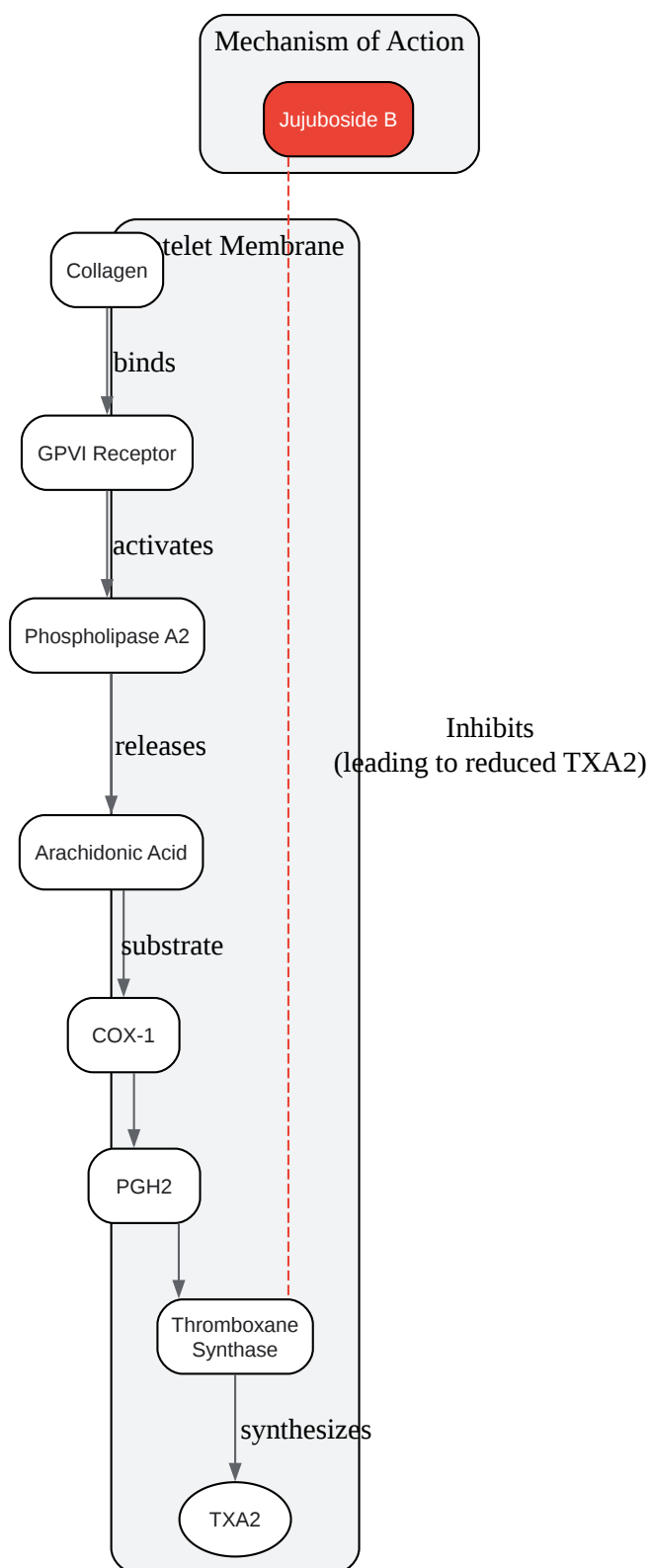
## Part 2: The Core Mechanism: Interruption of the Arachidonic Acid Pathway

The most definitive mechanistic insight into Jujuboside B's action comes from its profound effect on the arachidonic acid (AA) pathway.[1] This pathway is a cornerstone of platelet

activation and a well-validated target for anti-platelet therapy.

Upon initial platelet activation by agonists like collagen or thrombin, phospholipase A2 (PLA2) is activated, which cleaves AA from membrane phospholipids.[4] The free AA is then rapidly metabolized by cyclooxygenase-1 (COX-1) to prostaglandin H2 (PGH2), which is subsequently converted by thromboxane synthase into thromboxane A2 (TXA2).[5] TXA2 is a potent vasoconstrictor and platelet agonist that, upon binding to its thromboxane-prostanoid (TP) receptor, amplifies the activation signal, leading to degranulation, conformational change of integrin  $\alpha$ IIb $\beta$ 3, and robust aggregation.

Crucially, studies have demonstrated that Jujuboside B significantly inhibits collagen-induced thromboxane A2 production in platelets.[1][6] This finding provides a direct causal link between the compound and the suppression of a critical pro-thrombotic mediator. By reducing TXA2 synthesis, Jujuboside B effectively dampens the amplification loop that is essential for forming a stable thrombus.



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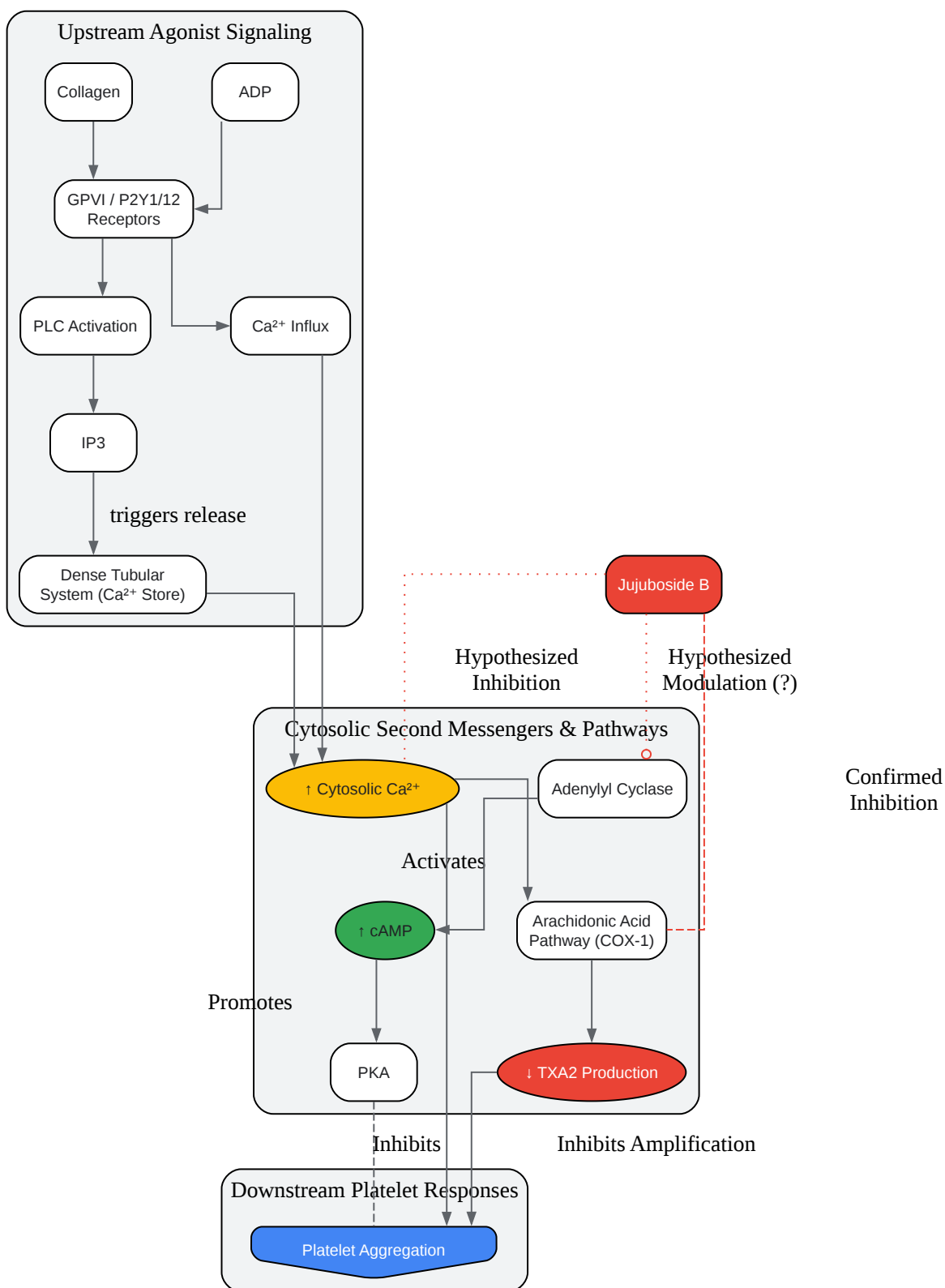
Caption: Jujuboside B's core mechanism targeting the Arachidonic Acid pathway.

## Part 3: Hypothesized Modulation of Upstream Signaling Cascades

While inhibition of TXA2 synthesis is a confirmed mechanism, Jujuboside B's efficacy against agonists like ADP, which can act independently of TXA2, suggests additional mechanisms may be at play. The regulation of intracellular second messengers, particularly cytosolic free calcium ( $\text{Ca}^{2+}$ ) and cyclic adenosine monophosphate (cAMP), is central to platelet activation.

- **Calcium ( $\text{Ca}^{2+}$ ) Mobilization:** An increase in intracellular  $\text{Ca}^{2+}$  is a universal signal for platelet activation, triggering granule release, enzyme activation, and cytoskeletal rearrangement. While the direct effect of Jujuboside B on platelet  $\text{Ca}^{2+}$  levels has not been reported, studies in human aortic endothelial cells have shown it can modulate  $\text{Ca}^{2+}$  influx.[7][8] It is plausible that Jujuboside B could interfere with  $\text{Ca}^{2+}$  mobilization in platelets, either by blocking influx or inhibiting release from the dense tubular system. This would represent a powerful upstream inhibitory mechanism.
- **Cyclic AMP (cAMP) Levels:** In contrast to  $\text{Ca}^{2+}$ , cAMP is a potent inhibitor of platelet activation.[9] Activation of adenylyl cyclase and the subsequent rise in cAMP levels activate Protein Kinase A (PKA), which phosphorylates and inhibits numerous components of the activation machinery.[10] Interestingly, some studies in non-platelet cells have shown that Jujuboside B can downregulate cAMP levels.[3][11] If this effect were context-dependent and reversed in platelets (i.e., causing an increase), it would contribute to its anti-aggregatory profile. However, it is also possible that high concentrations of agonists can overwhelm the inhibitory effects of cAMP. Further investigation is required to clarify Jujuboside B's direct impact on the cAMP signaling axis within platelets.

The following diagram integrates the confirmed inhibition of the AA pathway with the hypothesized modulation of upstream second messengers.



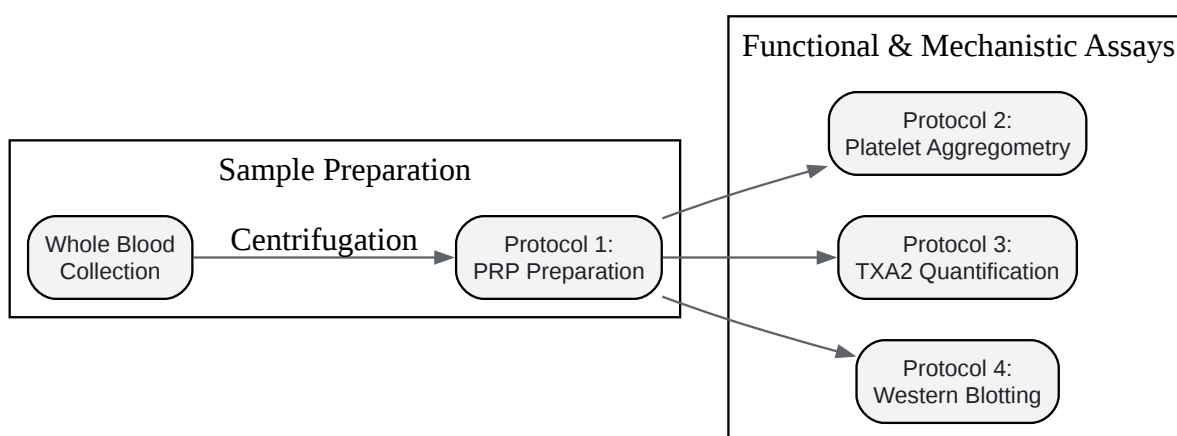
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Caption: Integrated signaling pathway of Jujuboside B's anti-platelet action.

## Part 4: Experimental Protocols for Mechanistic Investigation

To validate the hypothesized mechanisms and further characterize the anti-platelet effects of Jujuboside B, a series of robust, reproducible in vitro assays are required. The following protocols are provided as a self-validating framework for investigation.

### Experimental Workflow Overview



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Caption: General workflow for in vitro analysis of Jujuboside B.

### Protocol 1: Preparation of Human Platelet-Rich Plasma (PRP)

**Causality:** This protocol is designed to isolate platelets from whole blood while maintaining their resting state. The use of a specific anticoagulant (trisodium citrate) and a soft, initial centrifugation step is critical to prevent premature platelet activation and to separate them from heavier red and white blood cells.[12][13]

**Methodology:**

- **Blood Collection:** Draw venous blood from healthy, consenting donors who have been aspirin-free for at least 14 days.[14] Collect blood into tubes containing 3.8% (w/v) trisodium citrate at a 9:1 blood-to-anticoagulant ratio.
- **First Centrifugation:** Immediately centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature with the brake off.[12][15]
- **PRP Collection:** Carefully aspirate the upper, straw-colored layer, which is the platelet-rich plasma (PRP), without disturbing the buffy coat (the thin layer of white blood cells) or the red blood cell pellet below.
- **Platelet Poor Plasma (PPP) Preparation:** Re-centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to pellet the remaining cells. The resulting supernatant is platelet-poor plasma (PPP), which will be used as the reference blank in aggregometry.
- **Platelet Count and Adjustment:** Determine the platelet count in the PRP using a hematology analyzer. If necessary, adjust the platelet count to a standardized concentration (e.g., 2.5 - 3.0 x 10<sup>8</sup> platelets/mL) using PPP.
- **Resting Period:** Allow the PRP to rest at room temperature for at least 30 minutes before proceeding with aggregation studies to allow platelets to return to a basal state.

## Protocol 2: In Vitro Platelet Aggregation Assay

**Causality:** This assay directly measures the primary function of platelets. Light Transmission Aggregometry (LTA) works on the principle that as platelets aggregate in suspension, the turbidity of the sample decreases, allowing more light to pass through.[16] This change is recorded over time to quantify the extent and rate of aggregation.

**Methodology:**

- **Instrument Setup:** Pre-warm the aggregometer (e.g., a dual-channel light transmission aggregometer) to 37°C.
- **Sample Preparation:** Pipette 450 µL of adjusted PRP into a siliconized glass cuvette with a magnetic stir bar. Place the cuvette in the heating block.

- Blanking: Use a cuvette with 450  $\mu\text{L}$  of PPP to set the 100% aggregation (maximum light transmission) baseline. Use a cuvette with PRP to set the 0% aggregation baseline.
- Incubation with Inhibitor: Add 50  $\mu\text{L}$  of vehicle control (e.g., DMSO) or varying concentrations of Jujuboside B to the PRP sample. Incubate for a defined period (e.g., 5 minutes) at 37°C with stirring (e.g., 900 rpm).
- Initiation of Aggregation: Add a specific agonist (e.g., ADP at a final concentration of 10  $\mu\text{M}$ , or collagen at 2  $\mu\text{g}/\text{mL}$ ) to initiate aggregation.<sup>[1][17]</sup>
- Data Recording: Record the change in light transmission for 5-10 minutes. The maximum aggregation percentage is determined and compared between control and Jujuboside B-treated samples.

### Protocol 3: Quantification of Thromboxane B2 (TXB2)

Causality: Thromboxane A2 is highly unstable (half-life ~30 seconds). Therefore, its stable, inactive metabolite, Thromboxane B2 (TXB2), is measured as a proxy for TXA2 synthesis.<sup>[10]</sup> An enzyme-linked immunosorbent assay (ELISA) provides a highly sensitive and specific method for this quantification.

#### Methodology:

- Sample Preparation: Prepare PRP as described in Protocol 1.
- Incubation and Aggregation: In a microcentrifuge tube, incubate 500  $\mu\text{L}$  of PRP with vehicle or Jujuboside B for 5 minutes at 37°C.
- Stimulation: Add collagen (e.g., 2  $\mu\text{g}/\text{mL}$ ) to induce aggregation and TXA2 synthesis. Allow the reaction to proceed for 5 minutes.
- Termination and Stabilization: Stop the reaction by adding a COX inhibitor like indomethacin (final concentration 10  $\mu\text{M}$ ) and immediately placing the tube on ice.
- Supernatant Collection: Centrifuge the sample at 12,000 x g for 2 minutes at 4°C. Collect the supernatant.

- ELISA: Perform the TXB2 quantification on the supernatant using a commercial TXB2 ELISA kit, following the manufacturer's instructions precisely.
- Data Analysis: Construct a standard curve and calculate the concentration of TXB2 in each sample. Compare the levels in Jujuboside B-treated samples to the vehicle control.

## Protocol 4: Western Blot Analysis of Platelet Signaling Proteins

Causality: Western blotting allows for the detection and semi-quantification of specific proteins to probe signaling pathways. By using antibodies specific to the phosphorylated (i.e., activated) forms of kinases like Akt or p38 MAPK, one can directly assess the impact of Jujuboside B on key intracellular signaling cascades downstream of receptor activation.<sup>[18][19]</sup>

Methodology:

- Platelet Lysate Preparation: Following incubation with vehicle or Jujuboside B and stimulation with an agonist (as in Protocol 3), pellet the platelets by centrifugation.
- Lysis: Wash the platelet pellet with ice-cold PBS and lyse it using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE: Denature equal amounts of protein (e.g., 20-30  $\mu$ g) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Immunoblotting:
  - Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to a target protein (e.g., phospho-Akt, phospho-p38, or total protein controls) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
- Analysis: Quantify the band intensity using densitometry software. Normalize the intensity of phosphorylated proteins to their respective total protein levels to determine the relative activation state.

## Conclusion and Future Directions

The available evidence strongly positions Jujuboside B as a potent inhibitor of platelet aggregation.<sup>[1]</sup> Its confirmed mechanism involves the significant suppression of thromboxane A2 production, a critical amplification signal in thrombus formation.<sup>[1][6]</sup> The compound's broad efficacy against multiple agonists suggests that it may also modulate upstream signaling events, such as intracellular calcium mobilization or cAMP pathways, which warrants further direct investigation using the protocols outlined herein.

Future research should focus on:

- Direct measurement of Ca<sup>2+</sup> flux and cAMP levels in Jujuboside B-treated platelets.
- Identification of the specific molecular target within the arachidonic acid pathway.
- Comprehensive analysis of downstream signaling pathways (e.g., Akt, MAPK, Src family kinases) via Western blot to create a complete signaling map.
- Pre-clinical studies in various animal models of thrombosis and hemostasis to evaluate its therapeutic window and safety profile.

By systematically applying these technical approaches, the scientific community can fully elucidate the anti-platelet aggregation pathway of Jujuboside B, paving the way for its potential

development as a novel cardiovascular therapeutic.

## References

- Seo EJ, Lee SY, Kang SS, Jung YS. Zizyphus jujuba and its active component jujuboside B inhibit platelet aggregation. *Phytotherapy Research*. 2013;27(6):829-834. [[Link](#)]
- Hosokawa K, Ojiro M, Shirasawa Y, et al. An in vitro method for screening anti-platelet agents using a microchannel array flow analyzer. *Thrombosis Research*. 2005;115(5):417-423. [[Link](#)]
- Dhillon RS, Schwarz EM, Maloney MD. Platelet-rich plasma: a review of biology and applications in sport medicine. *The American Journal of Sports Medicine*. 2012;40(10):2377-2386. [[Link](#)]
- Jia M, Yang GR, Zang YD, et al. Jujuboside B promotes apoptosis and autophagy in human non-small cell lung cancer cells via the PI3K/Akt/mTOR pathway. *Journal of Natural Products*. 2014;77(2):231-237. [[Link](#)]
- Garcia A, Hennel R, von der Eltz S, et al. Platelet protein interactions: map, signaling components, and phosphorylation groundstate. *Blood*. 2008;111(9):4589-4598. [[Link](#)]
- Ghasemzadeh M, Hosseini E. Western blot analysis of DE proteins in platelet lysates and... *ResearchGate*. [[Link](#)]
- Mysore V, Savitha S, Khute P, et al. Preparation of Platelet-Rich Plasma: National IADVL PRP Taskforce Recommendations. *Indian Dermatology Online Journal*. 2021;12(Suppl 1):S29-S41. [[Link](#)]
- Coppinger JA, Cagney G, Toomey S, et al. Characterization of the proteins released from activated platelets leads to localization of novel platelet proteins in human atherosclerotic lesions. *Blood*. 2004;103(6):2096-2104. [[Link](#)]
- Jia M, Yang GR, Zang YD, et al. Antitumor Activity of Jujuboside B and the Underlying Mechanism via Induction of Apoptosis and Autophagy. *Journal of Natural Products*. 2014;77(2):231-237. [[Link](#)]

- Valledor M, Canal F, Rodríguez-López S, et al. Proteins involved in platelet signaling are differentially regulated in acute coronary syndrome: a proteomic study. *PLoS One*. 2010;5(10):e13404. [\[Link\]](#)
- Devine DV, Siegel RS, Rosse WF. Western blot identification of platelet proteins that bind normal serum immunoglobulins. Characteristics of a 95-Kd reactive protein. *Blood*. 1990;75(11):2253-2259. [\[Link\]](#)
- Li Y, Zhang L, Liu J, et al. Monitoring Antiplatelet Aggregation In Vivo and In Vitro by Microtiter Plate Method. *Clinical and Applied Thrombosis/Hemostasis*. 2020;26:1076029620919598. [\[Link\]](#)
- Laboratory Supply Network. What is the optimal centrifugation protocol for preparing PRP?. Laboratory Supply Network. 2021. [\[Link\]](#)
- Regen Ortho Center. 5 Steps to Understanding Platelet-Rich Plasma (PRP) Preparation. Regen Ortho Center. [\[Link\]](#)
- Pinto E, Teixeira GQ, Barreira P, et al. Technical Procedures for Preparation and Administration of Platelet-Rich Plasma and Related Products: A Scoping Review. *Frontiers in Bioengineering and Biotechnology*. 2020;8:599321. [\[Link\]](#)
- The effects of Jujuboside B on Cardiovascular disease. ResearchGate. [\[Link\]](#)
- Olas B, Kontek B, Szczesna M, et al. Effect of novel plant antioxidants on platelet superoxide production and aggregation in atherosclerosis. *Platelets*. 2017;28(3):288-294. [\[Link\]](#)
- Golański J, Golański R, Gresner P, et al. An in vitro model for the detection of reduced platelet sensitivity to acetylsalicylic acid. *Platelets*. 2004;15(2):113-118. [\[Link\]](#)
- Kim B, Kim H, Kim N, et al. Flavonoid Glycosides from *Ziziphus jujuba* var. *inermis* (Bunge) Rehder Seeds Inhibit  $\alpha$ -Melanocyte-Stimulating Hormone-Mediated Melanogenesis. *Molecules*. 2021;26(14):4346. [\[Link\]](#)
- Structural formula of Jujuboside B. ResearchGate. [\[Link\]](#)

- Zhao Y, Zhang X, Li J, et al. Jujuboside B Reduces Vascular Tension by Increasing Ca<sup>2+</sup> Influx and Activating Endothelial Nitric Oxide Synthase. *PLoS One*. 2016;11(2):e0149386. [\[Link\]](#)
- Jujuboside B Reduces Vascular Tension by Increasing Ca<sup>2+</sup> Influx and Activating Endothelial Nitric Oxide Synthase. *Semantic Scholar*. [\[Link\]](#)
- Keating S, Rade-Jerkovic V, Viero C, et al. A novel flow cytometry–based platelet aggregation assay. *Blood*. 2013;121(10):e71-e78. [\[Link\]](#)
- Effects of each compound on agonist-induced platelet aggregation. *ResearchGate*. [\[Link\]](#)
- Effect of antiplatelet agents added in vitro to samples from healthy... *ResearchGate*. [\[Link\]](#)
- Li Z, Zhang G, Liu J, et al. A review of natural compounds to regulate platelet aggregation: molecular mechanism and research advance. *Frontiers in Pharmacology*. 2025;16:1363659. [\[Link\]](#)
- Wang L, Wang Y, Zhang Y, et al. Jujuboside B suppresses angiogenesis and tumor growth via blocking VEGFR2 signaling pathway. *Phytomedicine*. 2020;78:153303. [\[Link\]](#)
- Olas B, Brys M, Holyst M, et al. Flavonolignans inhibit the arachidonic acid pathway in blood platelets. *BMC Complementary and Alternative Medicine*. 2017;17(1):404. [\[Link\]](#)
- Verhoeven AJ, Cossemans JM, van der Loo B, et al. Arachidonic acid depletion extends survival of cold-stored platelets by interfering with the [glycoprotein Iba – 14-3-3ζ] association. *Haematologica*. 2015;100(1):50-58. [\[Link\]](#)
- Lee DH, Lee HJ, Kim HH, et al. *Taraxacum coreanum* Inhibits Agonist-Induced Platelet Aggregation Without Affecting Blood Coagulation. *International Journal of Molecular Sciences*. 2025;26(4):2267. [\[Link\]](#)
- Linder BL, Chernoff A, Kaplan KL, et al. Studies on the mechanism of the inhibition of platelet aggregation and release induced by high levels of arachidonate. *Blood*. 1979;53(4):657-672. [\[Link\]](#)

- The mechanism of simultaneous intake of Jujuboside A and B in the regulation of sleep at the hypothalamic level. Food Science and Human Wellness. 2024;13(3):1249-1260. [[Link](#)]
- Purdon AD, Patelunas D, Smith JB. Evidence for the release of arachidonic acid through the selective action of phospholipase A2 in thrombin-stimulated human platelets. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. 1987;920(2):205-210. [[Link](#)]

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## Sources

- 1. Zizyphus jujuba and its active component jujuboside B inhibit platelet aggregation - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. Jujuboside B suppresses angiogenesis and tumor growth via blocking VEGFR2 signaling pathway - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 3. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 4. | PDF or Rental [[articles.researchsolutions.com](https://articles.researchsolutions.com)]
- 5. Flavonolignans inhibit the arachidonic acid pathway in blood platelets - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 6. [dl.openaccess.ir](https://dl.openaccess.ir) [[dl.openaccess.ir](https://dl.openaccess.ir)]
- 7. Jujuboside B Reduces Vascular Tension by Increasing Ca<sup>2+</sup> Influx and Activating Endothelial Nitric Oxide Synthase - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 8. [pdfs.semanticscholar.org](https://pdfs.semanticscholar.org) [[pdfs.semanticscholar.org](https://pdfs.semanticscholar.org)]
- 9. Studies on the mechanism of the inhibition of platelet aggregation and release induced by high levels of arachidonate - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 10. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- 11. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- 12. Principles and Methods of Preparation of Platelet-Rich Plasma: A Review and Author's Perspective - JCAS [[jcasonline.com](https://jcasonline.com)]

- [13. Preparation of Platelet-Rich Plasma: National IADVL PRP Taskforce Recommendations - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [14. regenorthocenter.com \[regenorthocenter.com\]](#)
- [15. labsup.net \[labsup.net\]](#)
- [16. ashpublications.org \[ashpublications.org\]](#)
- [17. researchgate.net \[researchgate.net\]](#)
- [18. ahajournals.org \[ahajournals.org\]](#)
- [19. scispace.com \[scispace.com\]](#)
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